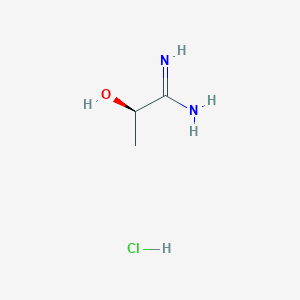
5-(Aminocarbonyl)-2-chlorobenzenesulfonyl chloride
Overview
Description
5-(Aminocarbonyl)-2-chlorobenzenesulfonyl chloride is an organic compound that features both a sulfonyl chloride and an aminocarbonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminocarbonyl)-2-chlorobenzenesulfonyl chloride typically involves the chlorosulfonation of 5-(Aminocarbonyl)-2-chlorobenzene. The reaction is carried out using chlorosulfonic acid as the sulfonating agent under controlled temperature conditions to prevent overreaction and degradation of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems allows for better handling of hazardous reagents like chlorosulfonic acid and minimizes the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
5-(Aminocarbonyl)-2-chlorobenzenesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Condensation reactions: The aminocarbonyl group can participate in condensation reactions with aldehydes and ketones to form imines and related compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols.
Hydrolysis: This reaction is usually performed in aqueous or mixed aqueous-organic solvents under mild conditions.
Condensation reactions: These reactions often require acidic or basic catalysts and are conducted under reflux conditions to drive the reaction to completion.
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution reactions.
Sulfonic acids: Resulting from hydrolysis.
Imines and related compounds: Produced through condensation reactions.
Scientific Research Applications
5-(Aminocarbonyl)-2-chlorobenzenesulfonyl chloride has several applications in scientific research:
Organic synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological research: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Material science: It is used in the development of functional materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Aminocarbonyl)-2-chlorobenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various synthetic applications to introduce sulfonamide and sulfonic acid functionalities into target molecules .
Comparison with Similar Compounds
Similar Compounds
5-(Aminocarbonyl)-2-bromobenzenesulfonyl chloride: Similar structure but with a bromine atom instead of chlorine.
5-(Aminocarbonyl)-2-fluorobenzenesulfonyl chloride: Contains a fluorine atom in place of chlorine.
5-(Aminocarbonyl)-2-iodobenzenesulfonyl chloride: Features an iodine atom instead of chlorine.
Uniqueness
The uniqueness of 5-(Aminocarbonyl)-2-chlorobenzenesulfonyl chloride lies in its balance of reactivity and stability. The chlorine atom provides a good leaving group for nucleophilic substitution reactions, while the aminocarbonyl group offers additional sites for chemical modification. This combination makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-carbamoyl-2-chlorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO3S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHDJXYCPSRHKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1462467.png)

![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1462469.png)






